5-Ethenylidenebicyclo[2.2.1]hept-2-ene
Description
5-Ethenylidenebicyclo[2.2.1]hept-2-ene is a norbornene derivative featuring a bicyclic framework with an ethenylidene substituent at the 5-position. The core bicyclo[2.2.1]hept-2-ene (norbornene) structure consists of two fused cyclohexene rings, forming a rigid, strained bicyclic system. The ethenylidene group (–CH=CH₂) introduces unsaturation, enhancing reactivity in polymerization and functionalization reactions.
Properties
CAS No. |
18907-01-2 |
|---|---|
Molecular Formula |
C9H10 |
Molecular Weight |
118.18 g/mol |
InChI |
InChI=1S/C9H10/c1-2-8-5-7-3-4-9(8)6-7/h3-4,7,9H,1,5-6H2 |
InChI Key |
KLAWFKRMCIXRFS-UHFFFAOYSA-N |
Canonical SMILES |
C=C=C1CC2CC1C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Molecular Data for Norbornene Derivatives
Reactivity and Functionalization
- Unsaturated Substituents (Ethenylidene, Vinyl): These groups participate in metathesis and addition reactions. For example, 5-vinylnorbornene undergoes ROMP to form high-molecular-weight polymers, a trait shared with ethenylidene derivatives .
- Alkyl Substituents (Methyl, Hexyl): Non-polar groups like –CH₃ or –C₆H₁₃ reduce polarity, influencing solubility and thermal stability. 5-Hexylnorbornene derivatives are utilized in hydrophobic membranes for ion transport .
- Polar Groups (Isothiocyanate): The –N=C=S group in 5-isothiocyanato-norbornene enables crosslinking and post-polymerization modifications, enhancing material functionality .
Thermodynamic and Physical Properties
- Thermodynamic Data: Ideal-gas enthalpies of formation for 5-vinylnorbornene (C₉H₁₂) are reported as 84.3 kJ/mol, reflecting the stability imparted by the bicyclic framework .
- Steric and Electronic Effects: The methylene group (=CH₂) in 5-methylenebicyclo[2.2.1]hept-2-ene increases ring strain, favoring cycloaddition reactions, while bulkier substituents (e.g., hexyl) hinder polymerization kinetics .
Q & A
Q. How do electronic effects modulate reactivity in functionalized 5-ethenylidenenorbornenes?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity at the double bond (e.g., 5-trimethoxysilyl derivatives undergo faster epoxidation) .
- Conjugation Effects : 5-Vinyl groups stabilize transition states via hyperconjugation, accelerating [2+2] cycloadditions .
- Case Study : Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate’s ester group improves solubility for aqueous-phase reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
